

An In-depth Technical Guide to the Chemical Properties and Reactivity of Procarbazine

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Compound of Interest

Compound Name: Procarbazine

Cat. No.: B1678244

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This guide provides a comprehensive overview of the chemical properties and reactivity of **procarbazine**, tailored for researchers, scientists, and drug development professionals. It includes a detailed summary of its physicochemical characteristics, an exploration of its metabolic activation and mechanism of action, and a description of relevant experimental protocols.

Chemical Properties of Procarbazine

Procarbazine is a methylhydrazine derivative and an antineoplastic agent.^{[1][2]} It is most commonly available as **procarbazine** hydrochloride, a white to pale yellow crystalline powder with a slight odor.^{[1][3][4]} The hydrochloride salt is soluble in water, while the free base has limited water solubility. **Procarbazine** is sensitive to oxidation, and its stability is pH-dependent, with higher stability in acidic aqueous solutions.

Physicochemical Data

The following table summarizes the key physicochemical properties of **procarbazine** and its hydrochloride salt.

Property	Value (Procarbazine)	Value (Procarbazine Hydrochloride)	Reference(s)
Molecular Formula	C ₁₂ H ₁₉ N ₃ O	C ₁₂ H ₁₉ N ₃ O · HCl	
Molecular Weight	221.30 g/mol	257.76 g/mol	
Melting Point	223 °C	199-226 °C (decomposes)	
Boiling Point	384.6 °C at 760 mmHg	117 °C	
Water Solubility	1420 mg/L	≥100 mg/mL at 21.5 °C	
Solubility in other solvents	-	Soluble in ethanol (~2 mg/mL), DMSO (≥18 mg/mL), DMF (~25 mg/mL), methanol, chloroform, and diethyl ether.	
pKa (Strongest Basic)	5.56	6.8	
logP	0.1	-1.69	
Appearance	Solid	White to pale yellow crystalline powder	
Stability	-	Unstable in aqueous solution; sensitive to light and oxidation. Degrades rapidly in alcoholic media.	

Reactivity and Mechanism of Action

The cytotoxic effects of **procarbazine** are a result of its complex metabolic activation and subsequent chemical reactions with cellular macromolecules. The parent compound is not the

active agent but a prodrug that undergoes biotransformation to yield reactive intermediates.

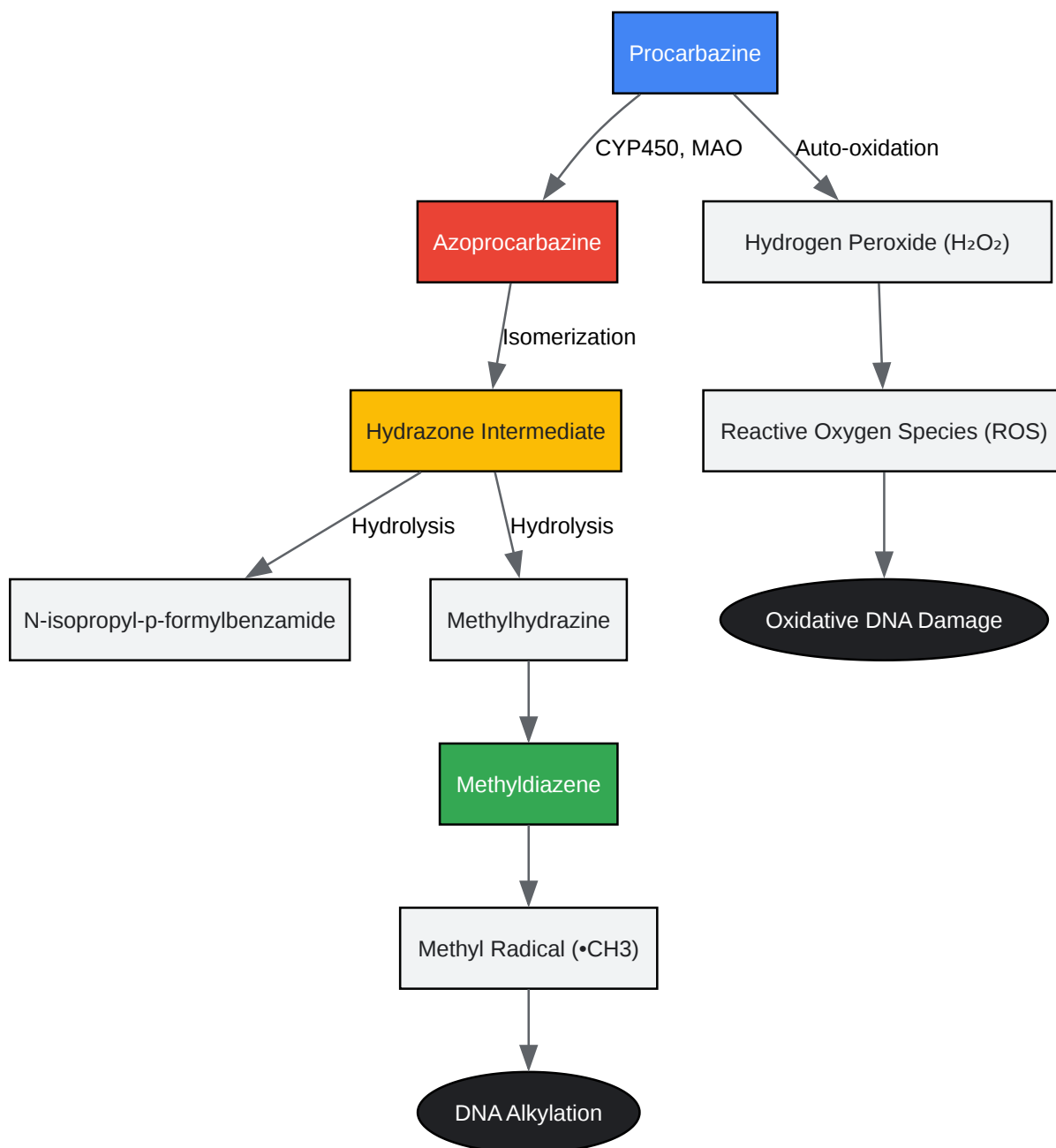
Metabolic Activation

Procarbazine is rapidly and almost completely absorbed after oral administration and is extensively metabolized, primarily in the liver and kidneys. The metabolic activation of **procarbazine** involves a series of enzymatic and non-enzymatic reactions.

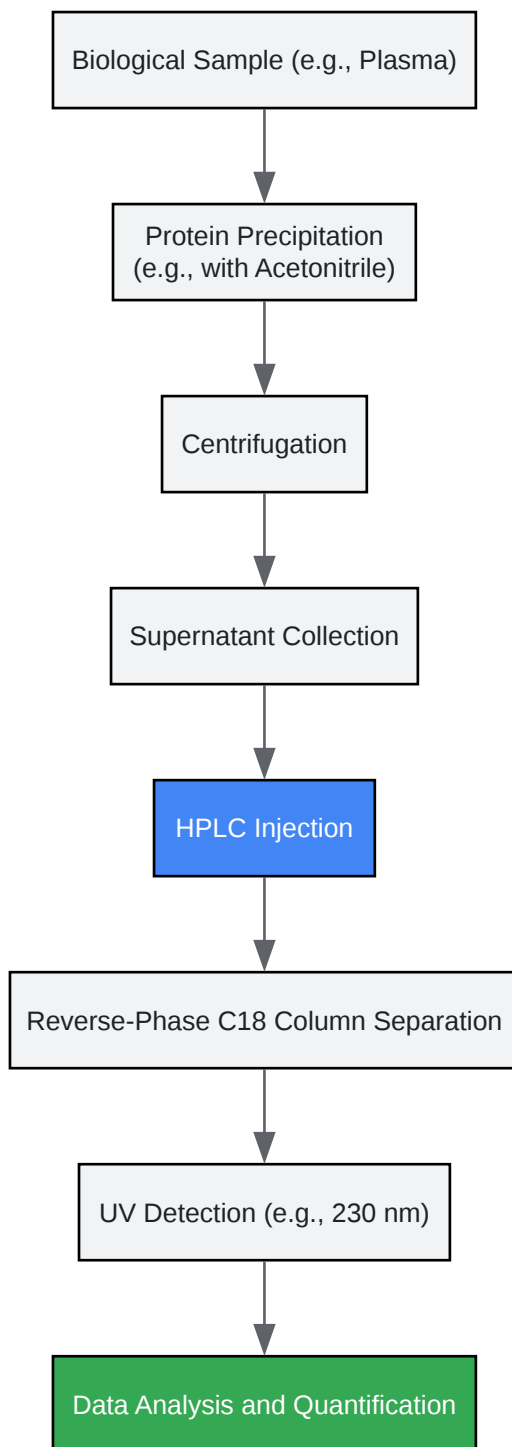
The initial step is the oxidation of the hydrazine moiety by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) to form azo**procarbazine**. Azo**procarbazine** is a key intermediate that then isomerizes to a more stable hydrazone. Subsequent hydrolysis of the hydrazone generates a benzylaldehyde derivative and methylhydrazine. The methylhydrazine is further metabolized to highly reactive species, including methyldiazene, which can decompose to generate a methyl radical and a hydrogen radical, or be protonated to form the methyldiazonium ion. These reactive methylating species are believed to be the ultimate alkylating agents responsible for the drug's cytotoxicity.

An alternative pathway involves the auto-oxidation of **procarbazine**, which generates hydrogen peroxide (H_2O_2). The formation of H_2O_2 can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical ($\cdot\text{OH}$), which can cause oxidative damage to DNA and other cellular components.

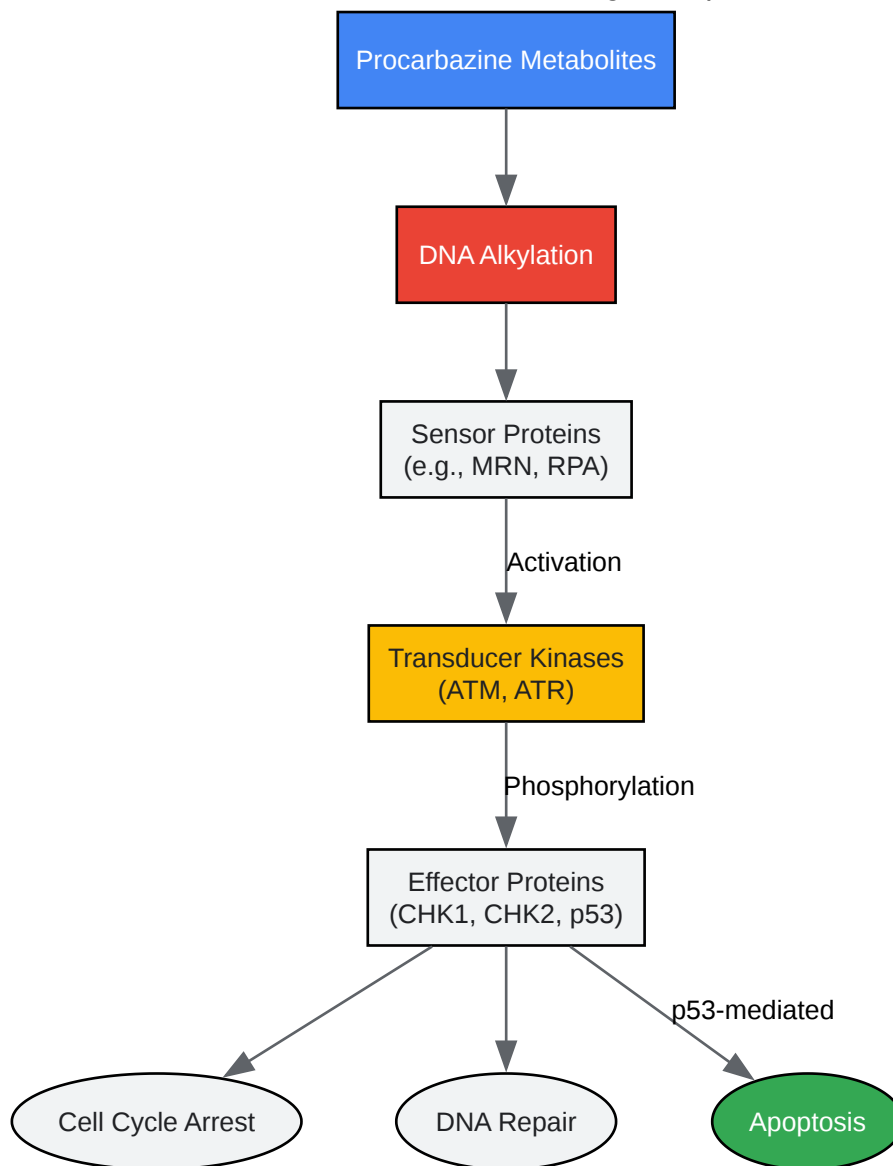
Metabolic Activation of Procarbazine



General HPLC Workflow for Procarbazine Analysis



Procarbazine-Induced DNA Damage Response



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